

# Seladelpar: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Seladelpar |           |
| Cat. No.:            | B1681609   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Seladelpar** (brand name Livdelzi) is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR $\delta$ ), a nuclear receptor that plays a critical role in regulating metabolic and inflammatory pathways. It has received accelerated approval for the treatment of primary biliary cholangitis (PBC), a chronic autoimmune liver disease, in adult patients who have an inadequate response to or are intolerant to ursodeoxycholic acid (UDCA). This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of **Seladelpar**, including detailed experimental protocols for key assays and a summary of its pharmacokinetic profile.

# **Molecular Structure**

**Seladelpar** is a synthetic, orally bioavailable small molecule. It is a single R-enantiomer and is formulated as a lysine dihydrate salt for clinical use.



| Identifier                               | Value                                                                                                 |  |  |
|------------------------------------------|-------------------------------------------------------------------------------------------------------|--|--|
| IUPAC Name                               | 2-[4-[(2R)-2-ethoxy-3-[4-<br>(trifluoromethyl)phenoxy]propyl]sulfanyl-2-<br>methylphenoxy]acetic acid |  |  |
| Chemical Formula (Free Acid)             | C21H23F3O5S                                                                                           |  |  |
| Molecular Weight (Free Acid)             | 444.47 g/mol                                                                                          |  |  |
| SMILES (Free Acid)                       | CCOINVALID-LINKCOC1=CC=C(C(F) (F)F)C=C1                                                               |  |  |
| Chemical Formula (Lysine Dihydrate Salt) | C21H23F3O5S·C6H14N2O2·2H2O                                                                            |  |  |
| Molecular Weight (Lysine Dihydrate Salt) | 626.68 g/mol                                                                                          |  |  |
| CAS Number (Free Acid)                   | 851528-79-5                                                                                           |  |  |
| Brand Names                              | Livdelzi, Lyvdelzi                                                                                    |  |  |
| Developmental Codes                      | MBX-8025, RWJ-800025                                                                                  |  |  |

# **Chemical Properties**

**Seladelpar** is a white to off-white powder. Its solubility in water is pH-dependent, being slightly soluble at low pH and very soluble at high pH.

# **Selectivity**

**Seladelpar** is a highly selective agonist for PPAR $\delta$ . In vitro studies have demonstrated its potency and selectivity over other PPAR isoforms, PPAR $\alpha$  and PPAR $\gamma$ .

| Parameter    | ΡΡΑΠδ | PPARα | PPARy |
|--------------|-------|-------|-------|
| EC₅₀ (nM)    | 20.2  | 1640  | 3530  |
| Efficacy (%) | 99.3  | 41.0  | 58.5  |

EC<sub>50</sub> (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure



time. Efficacy is the maximal response induced by the drug.

## **Pharmacokinetics**

Pharmacokinetic data from a study in patients with normal renal function and varying degrees of renal impairment are summarized below. Following a single oral dose of 10 mg **Seladelpar**, the mean Cmax was observed at a median Tmax of approximately 2.8 hours.

| Parameter                           | Normal Renal<br>Function<br>(n=12) | Mild Renal<br>Impairment<br>(n=8) | Moderate<br>Renal<br>Impairment<br>(n=8) | Severe Renal<br>Impairment<br>(n=8) |
|-------------------------------------|------------------------------------|-----------------------------------|------------------------------------------|-------------------------------------|
| Cmax (ng/mL)                        | 85.6 (33.37)                       | 83.8 (36.10)                      | 82.0 (37.64)                             | 69.3 (14.65)                        |
| Tmax (hr)                           | 2.0 (0.5, 6.0)                     | 2.8 (1.0, 10.0)                   | 3.3 (1.0, 6.0)                           | 2.8 (1.0, 4.0)                      |
| AUC <sub>0</sub> -inf<br>(hr*ng/mL) | 709 (298.5)                        | 806 (420.7)                       | 812 (449.2)                              | 711 (254.1)                         |
| t1/2 (hr)                           | 4.8 (1.18)                         | 7.9 (3.04)                        | 5.8 (3.52)                               | 5.1 (1.47)                          |

Data are presented as mean (SD) for Cmax, AUC<sub>0</sub>-inf, and t<sub>1</sub>/<sub>2</sub>, and median (range) for Tmax.

# Metabolism

**Seladelpar** is primarily metabolized in the liver by cytochrome P450 enzymes. In vitro studies have identified CYP2C9 as the major enzyme involved, with minor contributions from CYP2C8 and CYP3A4. This leads to the formation of three major, pharmacologically inactive metabolites: **Seladelpar** sulfoxide (M1), desethyl-**Seladelpar** (M2), and desethyl-**Seladelpar** sulfoxide (M3).

# **Mechanism of Action and Signaling Pathway**

**Seladelpar** exerts its therapeutic effects by activating PPAR $\delta$ , a nuclear receptor that regulates the transcription of genes involved in bile acid synthesis, inflammation, and lipid metabolism.

The activation of PPAR $\delta$  by **Seladelpar** in hepatocytes leads to the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK)



signaling pathway. This cascade of events ultimately results in the downregulation of Cholesterol  $7\alpha$ -hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol. The reduction in bile acid synthesis helps to alleviate the cholestatic liver injury characteristic of PBC.



Click to download full resolution via product page

**Seladelpar**'s mechanism of action signaling pathway.

# Experimental Protocols TR-FRET Competitive Binding Assay for PPARδ

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay to determine the affinity of a test compound for the PPAR $\delta$  ligand-binding domain (LBD).

#### Materials:

- PPARδ-LBD, GST-tagged
- Tb-anti-GST Antibody
- Fluormone™ Pan-PPAR Green (fluorescent ligand)
- TR-FRET PPAR Assay Buffer
- Dithiothreitol (DTT)
- Test compound (e.g., **Seladelpar**)
- Control Competitor (e.g., GW0742)
- 384-well black polypropylene plates



 Fluorescence plate reader with TR-FRET capability (excitation at 340 nm, emission at 495 nm and 520 nm)

#### Procedure:

- Prepare Complete TR-FRET PPAR Assay Buffer: Add DTT to the TR-FRET PPAR Assay
   Buffer to a final concentration of 5 mM. Prepare this buffer fresh daily.
- Prepare Reagent Solutions:
  - Test Compound/Control Dilutions: Prepare serial dilutions of the test compound and a known PPARδ ligand (control competitor) at 2x the final desired concentration in the complete assay buffer.
  - Fluorescent Ligand Solution: Prepare a 4x solution of Fluormone™ Pan-PPAR Green in the complete assay buffer.
  - PPARδ-LBD/Antibody Mixture: Prepare a 4x solution containing the GST-tagged PPARδ-LBD and Tb-anti-GST antibody in the complete assay buffer.
- Assay Assembly:
  - Add 10 μL of the 2x test compound or control dilutions to the wells of a 384-well plate.
  - Add 5 μL of the 4x Fluorescent Ligand Solution to each well.
  - $\circ$  Add 5 µL of the 4x PPAR $\delta$ -LBD/Antibody Mixture to each well.
- Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
- Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission at 495 nm (terbium donor) and 520 nm (fluorescein acceptor) with a 100 μs delay after excitation at 340 nm.
- Data Analysis:
  - Calculate the TR-FRET ratio for each well by dividing the 520 nm emission by the 495 nm emission.



- Plot the TR-FRET ratio against the log of the test compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.





Click to download full resolution via product page

Workflow for the TR-FRET competitive binding assay.

# **PPARδ Transactivation Assay**

This protocol describes a cell-based reporter gene assay to measure the ability of a test compound to activate PPAR $\delta$ -mediated gene transcription.

#### Materials:

- HEK293 cells (or other suitable cell line)
- DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
- PPARδ expression plasmid
- Luciferase reporter plasmid containing PPAR response elements (PPREs)
- Transfection reagent (e.g., FuGENE 6)
- Test compound (e.g., Seladelpar)
- Control agonist (e.g., GW501516)
- Luciferase assay reagent
- Luminometer

#### Procedure:

- Cell Culture and Seeding: Culture HEK293 cells in supplemented DMEM. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Transfection:
  - Prepare a transfection mixture containing the PPARδ expression plasmid, the PPREluciferase reporter plasmid, and the transfection reagent in serum-free medium, according to the manufacturer's instructions.



- Add the transfection mixture to the cells and incubate for 24 hours.
- Compound Treatment:
  - Prepare serial dilutions of the test compound and control agonist in cell culture medium.
  - Remove the transfection medium from the cells and replace it with the medium containing the test compounds or controls.
  - Incubate the cells for an additional 24 hours.
- Cell Lysis:
  - Remove the medium and wash the cells with PBS.
  - Add a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.
- Luciferase Assay:
  - Add the luciferase assay reagent to each well.
  - Measure the luminescence using a luminometer.
- Data Analysis:
  - Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.
  - Plot the normalized luciferase activity against the log of the test compound concentration.
  - Determine the EC<sub>50</sub> value by fitting the data to a sigmoidal dose-response curve.





Click to download full resolution via product page



 To cite this document: BenchChem. [Seladelpar: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681609#the-molecular-structure-and-chemical-properties-of-seladelpar]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com